molecular formula C26H18N2 B14696687 N~9~,N~10~-Diphenylanthracene-9,10-diimine CAS No. 34863-09-7

N~9~,N~10~-Diphenylanthracene-9,10-diimine

Cat. No.: B14696687
CAS No.: 34863-09-7
M. Wt: 358.4 g/mol
InChI Key: QWINSRXOUJZIDI-UHFFFAOYSA-N
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Description

N~9~,N~10~-Diphenylanthracene-9,10-diimine is a polycyclic aromatic hydrocarbon derivative. It is known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two phenyl groups attached to the anthracene core, which significantly influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N9,N~10~-Diphenylanthracene-9,10-diimine typically involves the reaction of anthracene with phenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N9,N~10~-Diphenylanthracene-9,10-diimine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~9~,N~10~-Diphenylanthracene-9,10-diimine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction often involves the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Halogens, alkylating agents; often conducted under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various hydroanthracene compounds.

Scientific Research Applications

N~9~,N~10~-Diphenylanthracene-9,10-diimine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which N9,N~10~-Diphenylanthracene-9,10-diimine exerts its effects involves the transfer of triplet excitons from silicon to the compound, a key mechanism for photon upconversion technologies . This process is crucial for applications in solar energy harvesting and optoelectronic devices. The compound’s molecular targets and pathways include its interaction with light to produce reactive oxygen species, which can be harnessed for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~9~,N~10~-Diphenylanthracene-9,10-diimine stands out due to its specific structural modifications, which enhance its photophysical properties and make it particularly suitable for applications in photon upconversion and optoelectronics. Its ability to generate reactive oxygen species upon light activation also makes it unique for applications in photodynamic therapy and imaging.

Properties

CAS No.

34863-09-7

Molecular Formula

C26H18N2

Molecular Weight

358.4 g/mol

IUPAC Name

9-N,10-N-diphenylanthracene-9,10-diimine

InChI

InChI=1S/C26H18N2/c1-3-11-19(12-4-1)27-25-21-15-7-9-17-23(21)26(24-18-10-8-16-22(24)25)28-20-13-5-2-6-14-20/h1-18H

InChI Key

QWINSRXOUJZIDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2C3=CC=CC=C3C(=NC4=CC=CC=C4)C5=CC=CC=C52

Origin of Product

United States

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